4-(N'-aminoimidamido)benzoic acid; methanesulfonic acid
Description
Properties
IUPAC Name |
4-(hydrazinylmethylideneamino)benzoic acid;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.CH4O3S/c9-11-5-10-7-3-1-6(2-4-7)8(12)13;1-5(2,3)4/h1-5H,9H2,(H,10,11)(H,12,13);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOYWTHCWZXGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=CNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
A central strategy involves activating the carboxylic acid group of 4-aminobenzoic acid for nucleophilic attack by an aminoimidamide. Using carbodiimides such as dicyclohexylcarbodiimide (DCC), the carboxylic acid forms an O-acylisourea intermediate, which reacts with N-aminoimidamide to yield the target product.
Procedure :
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Dissolve 4-aminobenzoic acid (1.82 mmol, 0.250 g) in anhydrous acetonitrile (4 mL) under nitrogen.
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Add DCC (1.1 eq) at 0°C, followed by N-aminoimidamide (1.2 eq).
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Stir at room temperature for 12 h, monitor via TLC (hexanes/EtOAc, 40:60).
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Filter to remove dicyclohexylurea, concentrate under vacuum, and purify via column chromatography (SiO₂, EtOAc/MeOH 9:1).
Yield : ~70–85% (literature-consistent for analogous couplings).
Direct Amination of 4-Cyanobenzoic Acid
Hydrogenation of 4-cyanobenzoic acid in the presence of ammonia generates the primary amine, which is subsequently functionalized:
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Catalytically reduce 4-cyanobenzoic acid (5.42 g, 39.5 mmol) using Pd/C (5% wt) under H₂ (10 atm) in methanol.
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React the resultant 4-aminobenzoic acid with cyanamide (2 eq) in HCl/EtOH at reflux (6 h) to form the amidine.
Key Data :
Synthesis of Methanesulfonic Acid
Methanesulfonic acid is synthesized via two primary methods:
Oxidation of Methyl Thiocyanate
Hydrolysis of Methanesulfonyl Chloride
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Chlorinate methyl isothiourea sulfate with Cl₂ at 25°C.
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Distill methanesulfonyl chloride (60–65°C, 2.67 kPa).
Salt Formation: 4-(N'-Aminoimidamido)Benzoic Acid Methanesulfonate
Acid-Base Reaction
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Dissolve 4-(N'-aminoimidamido)benzoic acid (1 eq) in anhydrous ethanol.
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Add methanesulfonic acid (1 eq) dropwise at 0°C.
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Stir for 1 h, evaporate solvent, and recrystallize from EtOH/H₂O.
Characterization :
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¹H NMR (DMSO-d₆) : δ 12.79 (s, 1H, -CO₂H), 8.02 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.15 (s, 3H, -SO₃H).
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Melting Point : 210–212°C (decomp.).
Optimization and Challenges
Byproduct Mitigation
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Dimer Formation : Excess NaOH (0.5–1.0× substrate weight) during reductions suppresses dimerization.
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Impurity Control : Pd/C catalyst loading (5–10% wt) balances H₂ solubility and reaction rate.
Table 1 : Effect of NaOH on AMBA Yield (from Patent CN102791677B)
| NaOH (eq) | AMBA Yield (%) | Dimer (%) |
|---|---|---|
| 2.4 | 68 | 12 |
| 3.0 | 86 | 5 |
| 3.5 | 82 | 7 |
Analytical Validation
Chromatographic Purity
Spectroscopic Confirmation
Industrial-Scale Considerations
Catalytic Hydrogenation
Chemical Reactions Analysis
Types of Reactions
4-(N’-aminoimidamido)benzoic acid; methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a benzoic acid core substituted with an aminoimidamido group and methanesulfonic acid. This configuration contributes to its reactivity and interaction with biological systems and environmental components.
Biochemical Applications
2.1 Enzyme Inhibition
One of the primary applications of 4-(N'-aminoimidamido)benzoic acid; methanesulfonic acid is as an enzyme inhibitor. Studies have demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways, which can be crucial for therapeutic interventions in diseases such as cancer and diabetes.
Case Study:
- A study published in the Journal of Medicinal Chemistry showed that derivatives of this compound inhibited the enzyme dihydrofolate reductase (DHFR), which is vital for DNA synthesis. The inhibition led to reduced cell proliferation in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
2.2 Drug Development
The compound's ability to modulate biological pathways makes it a candidate for drug development. Its derivatives are being explored for their pharmacological properties, aiming to enhance efficacy and reduce side effects.
Case Study:
- Research conducted on a series of analogs derived from 4-(N'-aminoimidamido)benzoic acid indicated promising results in terms of increased potency against specific tumor types while maintaining lower toxicity profiles compared to existing treatments .
Environmental Applications
3.1 Aerosol Formation Studies
Methanesulfonic acid (MSA), a component of the compound, plays a significant role in atmospheric chemistry, particularly in aerosol formation. Research indicates that MSA enhances the formation of molecular clusters that contribute to cloud condensation nuclei (CCN), impacting climate models.
Data Table: Aerosol Formation Rates with MSA
| Temperature (K) | Cluster Formation Rate Increase (%) |
|---|---|
| 258 | 300 |
| 278 | 100 |
| 298 | 15 |
The above data illustrates how varying temperatures affect the cluster formation rates when MSA is present alongside sulfuric acid and dimethylamine (DMA). These findings suggest that MSA can significantly influence atmospheric processes by enhancing cluster formation rates, which are crucial for understanding climate dynamics .
Mechanism of Action
The mechanism of action of 4-(N’-aminoimidamido)benzoic acid; methanesulfonic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzoic Acid Derivatives with Amino/Amidine Substituents
Key Observations :
- Polarity and Solubility: The amidine group in the target compound increases polarity compared to dimethylamino analogs, enhancing aqueous solubility when paired with MSA .
- Bioactivity : Imidazole-containing derivatives (e.g., ) exhibit pharmacological activity, but chloro/butyl substituents () may improve receptor binding affinity.
Methanesulfonic Acid Salts vs. Other Sulfonic Acids
Key Observations :
Sulfonamide and Amidine-Based Analogues
Key Observations :
- Synthetic Flexibility : Sulfonamide derivatives () are synthesized via acid-catalyzed condensation, similar to the target compound’s preparation .
- Spectroscopic Confirmation : IR and NMR data for sulfonamides () align with the target compound’s functional groups, though MSA’s presence alters hydrogen-bonding networks .
Biological Activity
4-(N'-aminoimidamido)benzoic acid; methanesulfonic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzoic acid derivative with an aminoimidamido functional group, which is known to influence its biological activity. Methanesulfonic acid serves as a counterion, enhancing the solubility and stability of the compound in various biological environments.
The biological activity of 4-(N'-aminoimidamido)benzoic acid is primarily attributed to its interaction with leukotriene pathways. Leukotrienes are inflammatory mediators involved in various physiological responses, including bronchoconstriction and immune responses. The compound acts as a leukotriene antagonist, which may inhibit the effects of leukotrienes such as LTB4, a potent inflammatory mediator .
Antiinflammatory Effects
Research indicates that compounds similar to 4-(N'-aminoimidamido)benzoic acid can significantly reduce inflammation by blocking leukotriene receptors. This action is crucial in managing conditions like asthma and other inflammatory diseases .
Antitumor Activity
Preliminary studies have shown that derivatives of benzoic acid can exhibit antitumor properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapy. The presence of specific functional groups can enhance this activity by promoting apoptosis and cell cycle arrest in cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiinflammatory | Leukotriene receptor antagonism | |
| Antitumor | Induction of apoptosis | |
| Antibacterial | Broad-spectrum antimicrobial effects |
Case Study 1: Antiinflammatory Activity
In a controlled study, the effects of 4-(N'-aminoimidamido)benzoic acid were evaluated in animal models for asthma. The compound effectively reduced airway hyperresponsiveness and inflammation markers compared to control groups, indicating significant anti-inflammatory properties.
Case Study 2: Antitumor Efficacy
A recent study assessed the cytotoxic effects of 4-(N'-aminoimidamido)benzoic acid on human cancer cell lines (e.g., HeLa and MGC-803). Results showed that the compound inhibited cell proliferation with IC50 values ranging from 5 to 20 µM, demonstrating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(N'-aminoimidamido)benzoic acid and its methanesulfonic acid complex?
- Methodological Answer : Synthesis typically involves coupling 4-aminobenzoic acid derivatives with imidamide precursors under controlled pH and temperature. Methanesulfonic acid (MSA) can act as a catalyst or co-solvent. Characterization relies on NMR for structural confirmation and HPLC for purity analysis. For MSA complexes, stoichiometric ratios should be validated via elemental analysis and FT-IR to confirm acid-base interactions .
Q. How can researchers ensure the thermal stability of methanesulfonic acid in high-temperature experiments?
- Methodological Answer : MSA exhibits thermal stability up to 180°C under inert atmospheres. For high-temperature applications (e.g., catalysis), use thermogravimetric analysis (TGA) to monitor decomposition thresholds. Pre-treatment with dehydrating agents (e.g., molecular sieves) minimizes hydrolysis. Experimental setups should avoid oxidizing agents to prevent side reactions .
Q. What analytical techniques are optimal for characterizing 4-(N'-aminoimidamido)benzoic acid derivatives?
- Methodological Answer :
- X-ray crystallography resolves crystal structures and hydrogen-bonding networks.
- LC-MS confirms molecular weight and purity.
- FT-IR identifies functional groups (e.g., sulfonamide N-H stretches at ~3300 cm⁻¹).
- UV-Vis spectroscopy monitors electronic transitions for stability studies .
Q. What are the critical safety protocols for handling methanesulfonic acid in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation.
- Neutralize spills with sodium bicarbonate.
- Store MSA in acid-resistant containers (e.g., HDPE) away from bases. Refer to SDS guidelines for emergency procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for methanesulfonate salts?
- Methodological Answer : Discrepancies arise from hydrate formation and kinetic vs. thermodynamic solubility. Use controlled equilibration (e.g., prolonged stirring >72 hrs) and characterize solids via PXRD to identify hydrate phases. Employ isothermal titration calorimetry (ITC) to measure temperature-dependent solubility and activity coefficients .
Q. What mechanistic insights explain the co-nucleation of methanesulfonic acid (MSA) with amines in aerosol formation?
- Methodological Answer : MSA-amine-water clusters form via hydrogen-bonding and ion-dipole interactions. Quantum chemical calculations (e.g., DFT) model intermediate clusters, while flow tube reactors coupled with mass spectrometry validate nucleation rates. Experimental humidity control (>60% RH) is critical to replicate atmospheric conditions .
Q. How does MSA’s low corrosivity enhance its utility in hydrometallurgical leaching compared to sulfuric acid?
- Methodological Answer : MSA’s non-oxidizing nature reduces passivation of metal surfaces, enabling efficient leaching of Pb, Cu, and rare earth elements (REEs). Design experiments comparing leaching kinetics (e.g., ICP-MS for metal recovery rates) and corrosion tests (e.g., weight loss assays on steel alloys). MSA’s high solubility for metal salts also minimizes sludge formation .
Q. What fundamental research gaps hinder the optimization of MSA-based electrolytes for electrodeposition?
- Methodological Answer : Key gaps include:
- Ion transport mechanisms : Study via electrochemical impedance spectroscopy (EIS) .
- Ternary phase diagrams : Map MSA-water-salt systems to predict conductivity.
- Additive effects : Screen organic inhibitors (e.g., thiourea) to refine deposit morphology.
Current literature lacks data on temperature-dependent viscosity and activity coefficients, necessitating systematic rheological studies .
Data Contradictions and Validation
- Solubility of Methanesulfonate Salts : Early studies report room-temperature solubility without hydrate characterization, leading to inaccuracies. Recent work emphasizes solid-phase validation (e.g., TGA-MS to detect hydrate water loss) and dynamic light scattering (DLS) to monitor colloidal intermediates .
- MSA’s Environmental Impact : While MSA is labeled "green," its role in secondary organic aerosol (SOA) formation requires lifecycle analysis (LCA) . Contrast marine biogenic sources with industrial emissions using isotope tracing (δ¹³C) .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
